6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
6-(3-aminoazetidin-1-yl)pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c10-7-4-12(5-7)8-2-1-6(3-11-8)9(13)14;/h1-3,7H,4-5,10H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYGMDHSLXGKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Attachment to Pyridine: The azetidine ring is then attached to a pyridine derivative through a nucleophilic substitution reaction. This step often requires the use of a base to facilitate the reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide or a carboxylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The amino group on the azetidine ring undergoes oxidation under controlled conditions. Key findings include:
-
Nitro/Nitroso derivative formation : Treatment with oxidizing agents like KMnO₄ or H₂O₂ converts the amino group (–NH₂) to nitro (–NO₂) or nitroso (–NO) groups.
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Selectivity : Oxidation primarily targets the azetidine’s amino group, leaving the pyridine ring intact under mild conditions.
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | Aqueous, 25–40°C | 3-Nitroazetidine-pyridine derivative |
| H₂O₂ | Acidic medium, 50°C | 3-Nitrosoazetidine-pyridine compound |
Reduction Reactions
The carboxylic acid group (–COOH) on the pyridine ring can be reduced to alcohols or aldehydes:
-
LiAlH₄-mediated reduction : Converts –COOH to –CH₂OH (primary alcohol) in anhydrous ether.
-
Selective reduction : NaBH₄ is less effective due to the electron-withdrawing pyridine ring, requiring harsher conditions.
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Dry ether, 0°C → RT | 3-(Hydroxymethyl)pyridine derivative |
| NaBH₄/I₂ | THF, reflux | Partial reduction to aldehyde |
Nucleophilic Substitution
The pyridine ring participates in electrophilic substitution, while the azetidine’s amino group reacts via nucleophilic pathways:
-
Halogenation : Bromine (Br₂) in acetic acid substitutes hydrogen at the pyridine’s 4-position.
-
Amide formation : The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form substituted amides .
Example Reaction with Acetyl Chloride
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid hydrochloride | Nonanoyl chloride | N-Nonanoyl derivative | 75% |
Hydrogenolysis of Protecting Groups
The azetidine ring’s protective groups (e.g., benzyloxycarbonyl) are cleaved via catalytic hydrogenation:
Example :
Ring-Opening and Rearrangement
Under strong acidic/basic conditions, the azetidine ring undergoes hydrolysis or rearrangement:
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Hydrolysis : Concentrated HCl at 100°C opens the azetidine ring to form a linear amine .
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Aza-Michael addition : Reacts with NH-heterocycles (e.g., pyrrolidine) to form substituted derivatives .
Salt Formation and Stability
-
pH-dependent stability : The hydrochloride salt remains stable at pH 5.0–7.4 but hydrolyzes in strongly alkaline media .
-
Plasma stability : Retains >90% integrity in mouse plasma after 24 hours, confirming suitability for pharmacological studies .
Key Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid hydrochloride has notable applications in various research areas:
Medicinal Chemistry
The compound's structure allows it to interact with biological targets, making it useful in drug development:
- Enzyme Interactions : It can be used to study enzyme kinetics and mechanisms due to its ability to form hydrogen bonds and ionic interactions with enzymes.
- Potential Drug Development : Its unique chemical properties may lead to the development of new therapeutic agents targeting specific diseases.
Biological Studies
Research indicates that this compound can modulate biological pathways:
- Protein Binding Studies : The presence of an amino group enables binding studies with proteins, which can provide insights into protein-ligand interactions.
- Cellular Mechanisms : Investigations into how this compound affects cellular processes can contribute to understanding disease mechanisms.
Synthetic Chemistry
It serves as a valuable intermediate in the synthesis of more complex molecules:
- Building Block for Complex Molecules : Its ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) makes it an essential component in organic synthesis.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
-
Biological Activity Assessment :
- In a study published in PubChem, researchers evaluated the compound's interactions with different biological targets, highlighting its potential as a drug candidate due to its favorable binding characteristics .
- Synthesis and Reaction Mechanisms :
Mechanism of Action
The mechanism of action of 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The target compound is compared to five analogs with variations in the heterocyclic amine substituent (Table 1).
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Functional Implications
Ring Size and Rigidity
- The 3-amino group serves as a hydrogen bond donor, critical for target interactions .
- Diazepane (7-membered): The larger ring increases flexibility, which may improve solubility but reduce metabolic stability. The presence of two nitrogen atoms allows for varied protonation states under physiological conditions .
- Azepane (6-membered): Balances flexibility and bulk but lacks additional functional groups (e.g., NH₂), limiting hydrogen-bonding capacity .
Substituent Effects
- The bicyclic moiety in introduces steric hindrance, which could improve selectivity for specific targets but may complicate synthesis .
Biological Activity
6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid hydrochloride is a compound with significant potential in biological research and pharmacology. Its structure, featuring both an amino group and a carboxylic acid group, enables versatile interactions with various biological targets. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H11N3O2·HCl
- IUPAC Name : 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylic acid; hydrochloride
- CAS Number : 2138511-97-2
Synthesis Overview
The synthesis of this compound involves several key steps:
- Formation of the Azetidine Ring : Typically synthesized through cyclization reactions involving amino alcohols or amino halides.
- Attachment to Pyridine : Achieved via nucleophilic substitution reactions.
- Carboxylic Acid Group Introduction : Often through carboxylation reactions using carbon dioxide or similar agents.
- Hydrochloride Salt Formation : The final product is obtained by treating the free base with hydrochloric acid.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds, while the carboxylic acid group can engage in ionic interactions. These interactions can modulate the activity of target molecules, influencing various biological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Enzyme Inhibition
Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been tested for its ability to inhibit enzymes related to cancer cell proliferation and inflammation.
Antimicrobial Activity
Preliminary studies suggest that the compound possesses antimicrobial properties, potentially effective against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic functions .
Case Studies and Research Findings
- Anticancer Potential : A study highlighted its role in inhibiting cancer cell lines, demonstrating a dose-dependent response in vitro. The compound was shown to induce apoptosis in certain cancer cells, suggesting its potential as a therapeutic agent .
- Antimicrobial Efficacy : Research indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Pharmacophore Modeling : A 4D-QSAR analysis identified key structural features responsible for its biological activity, aiding in the design of more potent derivatives .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition, cell wall disruption |
| 6-(3-Aminoazetidin-1-yl)nicotinic acid | Moderate | No | Receptor modulation |
| 3-(Azetidin-1-yl)pyridine-2-carboxylic acid | Low | Moderate | Unknown |
Q & A
Q. What are the optimal synthetic routes for 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with pyridinecarboxylic acid precursors. A two-step approach is recommended:
Azetidine Activation : React 3-aminoazetidine with a protecting group (e.g., Boc) to avoid side reactions during subsequent steps.
Nucleophilic Substitution : Use a pyridine-3-carboxylic acid derivative (e.g., 6-chloropyridine-3-carboxylic acid) under basic conditions (e.g., NaH or K₂CO₃ in DMF) to facilitate substitution at the 6-position.
- Optimization Tips :
- Vary reaction time (12–24 hrs) and temperature (60–100°C) to maximize yield.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) or HPLC .
- Critical Note : Hydrochloride salt formation requires careful stoichiometric addition of HCl in anhydrous ethanol .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : A multi-technique approach ensures accuracy:
- HPLC : Use a C18 column (gradient: 5–95% acetonitrile in water with 0.1% TFA) to assess purity (>95% target peak area).
- NMR : Key signals include:
- ¹H NMR : δ 8.5–8.7 ppm (pyridine H2/H4), δ 3.5–4.2 ppm (azetidine protons), δ 1.8–2.1 ppm (NH₂, exchangeable).
- ¹³C NMR : Confirm carboxylate carbon at ~170 ppm.
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ matching the molecular formula (C₉H₁₂ClN₃O₂).
- Validation : Compare with PubChem or ECHA data for analogous compounds .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted steric hindrance. To address this:
DFT Calculations : Re-optimize models using implicit solvent models (e.g., SMD for water/DMSO).
Experimental Validation : Perform kinetic studies (e.g., UV-Vis monitoring of reaction intermediates) under controlled conditions (pH, ionic strength).
- Case Study : For azetidine-pyridine derivatives, unexpected regioselectivity was resolved by incorporating solvent polarity in computational models .
Q. How can the compound’s interactions with biological targets be systematically studied?
- Methodological Answer : Use a tiered approach:
Biophysical Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (KD values).
Mutagenesis Studies : Modify key residues (e.g., catalytic lysine in enzymes) to validate binding sites.
X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes.
Q. What methodologies analyze the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Variation : Incubate in buffers (pH 1.2–7.4, 37°C) and monitor degradation via LC-MS.
- Oxidative Stress : Expose to H₂O₂ (0.3% w/v) to identify oxidation-prone sites (e.g., azetidine NH₂).
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; quantify remaining API via HPLC.
- Critical Insight : Hydrochloride salts often exhibit superior stability in acidic conditions compared to free bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
